molecular formula C2H5NO2 B043606 Glycine-1-13C,15N CAS No. 112898-03-0

Glycine-1-13C,15N

Cat. No. B043606
M. Wt: 77.053 g/mol
InChI Key: DHMQDGOQFOQNFH-SUEIGJEOSA-N
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Description

Synthesis Analysis

The synthesis of isotopically labeled glycine involves methods that ensure the incorporation of 13C and 15N isotopes into the glycine molecule. A direct approach from corresponding bromoacetates for the synthesis of 13C- and 15N-labeled tert-butoxycarbonyl (boc) glycines and glycine amides has been prepared, highlighting efficient procedures for isotopomer production with adjacent 13C and 15N nuclei (Grehn et al., 1992). Additionally, the amination of alpha-haloacids using carboxylic chloroacetic acid and labeled aqueous ammonia (15NH3) provides a method for 15N-labeled glycine synthesis, emphasizing the importance of recovering nitrogen residues to minimize environmental impacts and costs (Tavares et al., 2006).

Molecular Structure Analysis

The study of isotopically labeled glycine's molecular structure is crucial for understanding its chemical behavior and interaction. The solid-state 13C and 15N NMR spectroscopy of insoluble elastin synthesized in vitro with isotopically enriched glycine has provided insights into glycine's conformational flexibility and its environment within molecular structures (Perry et al., 2002).

Chemical Reactions and Properties

The reactivity of glycine-1-13C,15N in chemical reactions offers a window into the pathways and mechanisms of peptide bond formation and degradation. Studies on the copolymerization of glycine-N-carboxyanhydride and β-alanine-N-carboxyanhydride have leveraged 15N NMR spectroscopy to characterize the sequence of copolypeptides, revealing insights into the polymerization processes and the structure of resulting copolymers (Kricheldorf, 1979).

Physical Properties Analysis

The physical properties of glycine-1-13C,15N, such as its phase behavior, solubility, and stability, are essential for its application in scientific research. The determination of 13C chemical shift and 13C-15N dipolar tensors for the peptide bond in [1-13C]glycyl[15N]glycine·HCl·H2O through solid-state NMR spectroscopy has provided valuable data for understanding the physical characteristics of glycine and its interactions within peptides (Stark et al., 1983).

Chemical Properties Analysis

The chemical properties of glycine-1-13C,15N, including its reactivity, acidity, and participation in hydrogen bonding, are critical for its function in biological systems and chemical syntheses. The synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines, with glycine as a component, underline the importance of understanding glycine's chemical behavior for applications in bioinspired materials and nanocomposites (Abacilar et al., 2016).

Scientific Research Applications

  • Peptide Modeling and Synthesis : Glycine-1-13C,15N is used as a precursor and model for backbone-labeled peptides, aiding in peptide synthesis and study (Grehn et al., 1992).
  • Nuclear Magnetic Resonance (NMR) Studies : It's employed in NMR studies to observe long-range couplings and structure determination of molecules and complexes, such as square-planar Ni(II) complexes (Jirman et al., 1998).
  • Metabolic Pathway Analysis : The metabolism of glycine N in humans, where 15N from glycine and serine enters major transaminating pools of amino acids, is analyzed using isotopically labeled glycine (Matthews et al., 1981).
  • Elastin and Protein Study : It helps in understanding the conformational flexibility and structure of proteins like elastin in various biological tissues (Perry et al., 2002).
  • Vitamin B12 Biosynthesis : Glycine-1-13C,15N is used to study the incorporation of glycine into the 5,6-dimethylbenzimidazole moiety of vitamin B12 in anaerobic bacteria (Lamm et al., 2005).
  • Soil and Plant Nutrition : It plays a role in understanding soil microorganism metabolism and plant nutrition, such as how glyphosate is metabolized to glycine by soil Pseudomonas sp. and then incorporated into proteins or used in the synthesis of purines (Jacob et al., 1985).

Safety And Hazards

Glycine-1-13C,15N may cause respiratory irritation, moderate skin irritation, and eye irritation . It may also be harmful if swallowed . It is recommended to avoid inhalation of dusts and contact with skin .

Future Directions

The future directions of Glycine-1-13C,15N research could involve further investigation into its transformation and availability in different environments . For instance, one study found that the addition of glycine promoted gross N mineralization and microbial N immobilization significantly .

properties

IUPAC Name

2-(15N)azanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine-1-13C,15N

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine-1-13C,15N
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Glycine-1-13C,15N
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Glycine-1-13C,15N
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Glycine-1-13C,15N
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Glycine-1-13C,15N
Reactant of Route 6
Glycine-1-13C,15N

Citations

For This Compound
5
Citations
M Frenkel-Pinter, K Matange, V Rajaei, JT Costner… - 2022 - chemrxiv.org
Methods Materials. All chemicals and reagents were analytical grade, including glycolic acid (Acros Organics,# 15451-0250), thioglycolic acid (Sigma-Aldrich,# 528056), glycerol (Alfa …
Number of citations: 1 chemrxiv.org
V Ravi, S Behringer, K Joseph, L Haniball… - 2021 - researchsquare.com
Reactive transformation of astrocytes in IDH wild-type glioma contribute to anti-tumor immunity and support pro-oncogenic signaling. The role of intra-and peritumoral astrocytes in IDH1/…
Number of citations: 3 www.researchsquare.com
P Lux, C Brevard, JM Tyburn, M Chaykovsky, JC Lee… - 1997 - ismar-society.net
A monthly collection of informal private letters from laboratories involved with NMR spectroscopy. Information contained herein is solely for the use of the reader. Quotation of material …
Number of citations: 2 ismar-society.net
WS Schleif, RS Harlan, F Hamblin, EK Amankwah… - The Journal of …, 2022 - Elsevier
Newborn screening using dried plasma spots offers preanalytical advantages over conventional cards for plasma-associated targets of interest. Herein we present dried plasma spot–…
Number of citations: 2 www.sciencedirect.com
JW Lubach - 2007 - search.proquest.com
… 13C-15N REDOR curve for glycine-1-13C-15N plotting the REDOR difference signal (AS) … The same experiment was run on glycine-1-13C-15N to show that the observed dephasing …
Number of citations: 3 search.proquest.com

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